
Ethyl 3-(3-fluorophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-fluorophenoxy)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a fluorine atom attached to a phenoxy group, which can impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-(3-fluorophenoxy)propanoate can be synthesized through the esterification of 3-(3-fluorophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to maximize production rates.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Ethyl 3-(3-fluorophenoxy)propanoate can undergo hydrolysis in the presence of a strong base like sodium hydroxide, resulting in the formation of 3-(3-fluorophenoxy)propanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products:
Hydrolysis: 3-(3-fluorophenoxy)propanoic acid and ethanol.
Reduction: 3-(3-fluorophenoxy)propanol.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 3-(3-fluorophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active 3-(3-fluorophenoxy)propanoic acid. This acid can then interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-phenoxypropanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Ethyl 3-(4-fluorophenoxy)propanoate: The fluorine atom is in a different position, which can affect its reactivity and interaction with biological targets.
Ethyl 3-(3-chlorophenoxy)propanoate:
Uniqueness: Ethyl 3-(3-fluorophenoxy)propanoate is unique due to the presence of the fluorine atom on the phenoxy group. Fluorine atoms can significantly alter the electronic properties of a molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in research and industrial applications where such properties are desired.
Eigenschaften
IUPAC Name |
ethyl 3-(3-fluorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHWNNZUNOKECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B7877743.png)


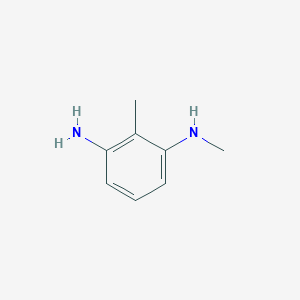
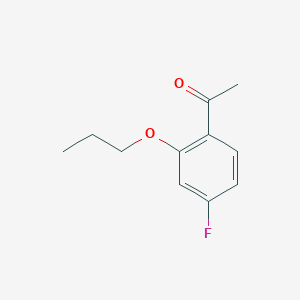

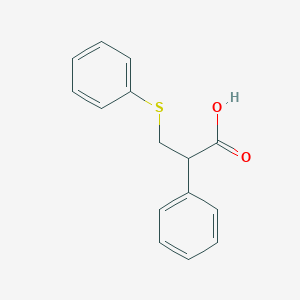
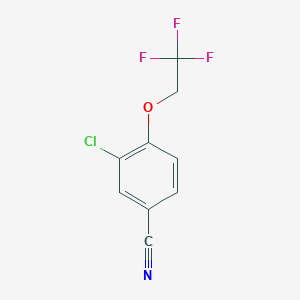
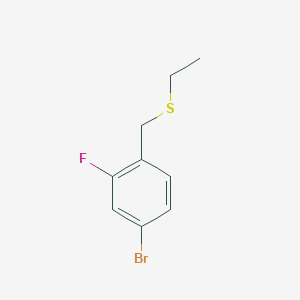
![N-[(3-bromophenyl)methyl]oxane-4-carboxamide](/img/structure/B7877812.png)



